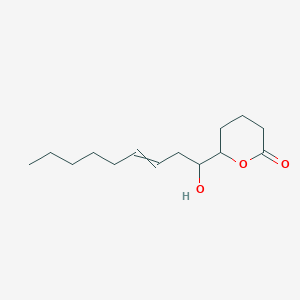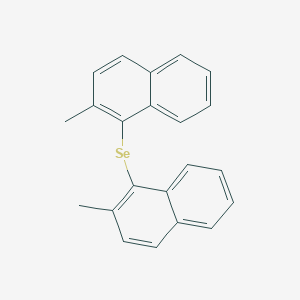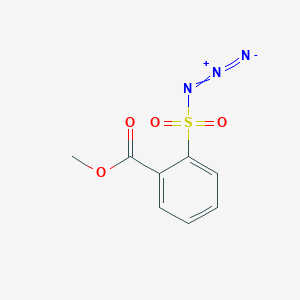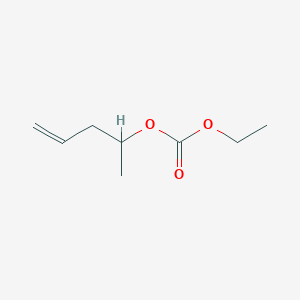![molecular formula C11H25NO4Si B14188329 3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine CAS No. 850482-49-4](/img/structure/B14188329.png)
3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine is an organosilicon compound that combines the properties of an oxazolidine ring with a triethoxysilyl group. This compound is of significant interest due to its potential applications in various fields, including materials science, chemistry, and biology. The presence of the triethoxysilyl group allows for the formation of strong bonds with silica surfaces, making it useful in the modification of silica-based materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine typically involves the reaction of an oxazolidine derivative with a triethoxysilyl-containing reagent. One common method involves the use of triethoxyvinylsilane as a starting material. The reaction is usually carried out in the presence of a catalyst, such as carbonyldihydridotris(triphenylphosphine)ruthenium (II), in a solvent like toluene. The reaction mixture is heated to reflux, and the product is obtained after purification through distillation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of silica-based networks.
Substitution: The oxazolidine ring can participate in substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis and Condensation: Formation of siloxane networks and silica-based materials.
Substitution: Formation of substituted oxazolidine derivatives.
科学研究应用
3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of hybrid organic-inorganic materials. It can modify silica surfaces to enhance their properties.
Biology: Employed in the development of drug delivery systems. The compound can be used to functionalize nanoparticles for targeted drug delivery.
Medicine: Investigated for its potential in creating biocompatible coatings for medical implants.
Industry: Utilized in the production of advanced materials with improved mechanical and thermal properties. It is also used in the formulation of adhesives and sealants.
作用机制
The mechanism of action of 3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine involves the hydrolysis of the triethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to bond strongly with silica surfaces, enhancing the stability and functionality of silica-based materials. The oxazolidine ring can also interact with various molecular targets, depending on the specific application.
相似化合物的比较
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar in structure but contains an amine group instead of an oxazolidine ring.
1,2-Bis(triethoxysilyl)ethane: Contains two triethoxysilyl groups and is used in the synthesis of hybrid silica materials.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group and is used in the production of organically modified silica networks.
Uniqueness
3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine is unique due to the presence of both the oxazolidine ring and the triethoxysilyl group. This combination allows for versatile chemical reactivity and the ability to form strong bonds with silica surfaces, making it highly valuable in the modification of silica-based materials and the development of advanced materials with enhanced properties.
属性
CAS 编号 |
850482-49-4 |
|---|---|
分子式 |
C11H25NO4Si |
分子量 |
263.41 g/mol |
IUPAC 名称 |
triethoxy-[2-(1,3-oxazolidin-3-yl)ethyl]silane |
InChI |
InChI=1S/C11H25NO4Si/c1-4-14-17(15-5-2,16-6-3)10-8-12-7-9-13-11-12/h4-11H2,1-3H3 |
InChI 键 |
ZCDBAYGWXFGNDF-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCN1CCOC1)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B14188251.png)

![3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B14188265.png)

![1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14188269.png)

![N-[5-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide](/img/structure/B14188271.png)
![2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14188288.png)





